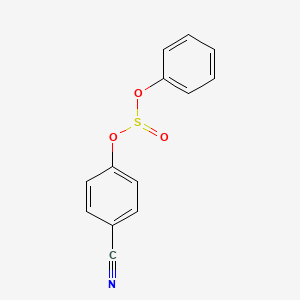

4-Cyanophenyl phenyl sulfite

CAS No.: 112947-85-0

Cat. No.: VC20595590

Molecular Formula: C13H9NO3S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112947-85-0 |

|---|---|

| Molecular Formula | C13H9NO3S |

| Molecular Weight | 259.28 g/mol |

| IUPAC Name | (4-cyanophenyl) phenyl sulfite |

| Standard InChI | InChI=1S/C13H9NO3S/c14-10-11-6-8-13(9-7-11)17-18(15)16-12-4-2-1-3-5-12/h1-9H |

| Standard InChI Key | TVNISQVRODKGOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OS(=O)OC2=CC=C(C=C2)C#N |

Introduction

Synthesis and Optimization Strategies

The synthesis of 4-cyanophenyl phenyl sulfite may follow established protocols for sulfite esters, adapted from methodologies in and .

Reaction Pathways

A plausible route involves the condensation of 4-cyanophenol with phenylsulfurochloridate in the presence of a base:

This method mirrors the use of acyl chlorides in biphenyl synthesis , where chlorobenzene serves as a solvent and aluminum trichloride as a catalyst.

Key Synthetic Challenges

-

Moisture Sensitivity: Sulfurochloridate intermediates are highly reactive to water, necessitating anhydrous conditions .

-

Byproduct Formation: Competing reactions, such as the hydrolysis of the sulfite group, may reduce yields.

Functional Applications and Biological Relevance

Though direct studies on 4-cyanophenyl phenyl sulfite are lacking, its structural features suggest potential roles in:

Antimicrobial Agents

Sulfite esters with electron-deficient aromatic systems have shown activity against Gram-negative bacteria by disrupting efflux pump mechanisms . For example, bis-amide analogs of terephthalic acid (e.g., 4e, MIC = 50 μM) potentiate novobiocin by binding to AcrA, a component of the AcrAB-TolC efflux pump . The cyano group in 4-cyanophenyl phenyl sulfite may similarly enhance membrane permeability or efflux inhibition.

Polymer Science

The cyano group’s polarity and reactivity make it a candidate monomer for high-performance polymers. For instance, 4-cyanobiphenyl derivatives are precursors for liquid crystalline polymers , suggesting that 4-cyanophenyl phenyl sulfite could serve as a crosslinking agent or dielectric material.

Future Research Directions

-

Mechanistic Studies: Surface plasmon resonance (SPR) assays, as used for AcrA-binding compounds , could elucidate interactions between 4-cyanophenyl phenyl sulfite and bacterial efflux pumps.

-

Material Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability for polymer applications.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume